2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2828443-92-9) is a boronic ester featuring a 4-isobutoxy-3-nitrophenyl substituent attached to a pinacol boronate core. Its molecular formula is C₁₃H₁₈BNO₄, with a molecular weight of 263.1 g/mol. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as inferred from analogous procedures in the evidence (e.g., coupling of aryl bromides with pinacolborane using Pd catalysts) . The nitro group at the 3-position and the bulky isobutoxy group at the 4-position confer unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and pharmaceutical intermediate synthesis .
Properties
Molecular Formula |
C16H24BNO5 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-methylpropoxy)-3-nitrophenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H24BNO5/c1-11(2)10-21-14-8-7-12(9-13(14)18(19)20)17-22-15(3,4)16(5,6)23-17/h7-9,11H,10H2,1-6H3 |
InChI Key |
MMQUYIIWNMWJOD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Aryl Halide Starting Materials
The synthesis typically begins with 4-bromo-2-nitroanisole, which undergoes isobutoxy substitution via nucleophilic aromatic substitution (SNAr). However, the nitro group’s strong electron-withdrawing nature necessitates harsh conditions for alkoxylation. Industrial approaches mitigate this by employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in polar aprotic solvents like DMF at 80–100°C.
Boronating Reagent Compatibility
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 61676-62-8) serves as the preferred boron source due to its stability and reactivity with aryl lithium species. Compared to pinacol boronate esters, this reagent minimizes side reactions (e.g., protodeboronation) while enabling high regioselectivity.
Lithiation-Borylation Methodology
The core transformation involves generating an aryl lithium intermediate followed by quenching with the boronating reagent. This two-step sequence demands strict temperature control and inert atmosphere to prevent decomposition.
Lithium-Halogen Exchange
n-Butyllithium (n-BuLi) in hexanes or THF at –78°C quantitatively converts 4-isobutoxy-3-nitrobenzyl bromide to the corresponding aryl lithium species. Kinetic studies show complete conversion within 20–30 minutes, as monitored by in situ IR spectroscopy. Excess n-BuLi (1.1–1.3 equiv) ensures full deprotonation, particularly at sterically hindered positions adjacent to the nitro group.
Electrophilic Borylation
Introducing 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at –78°C prevents premature warming-induced side reactions. The boron reagent reacts exothermically with the aryl lithium intermediate, forming the desired boronic ester. Post-reaction, gradual warming to room temperature over 2–4 hours ensures complete consumption of intermediate species.
Table 1: Representative Reaction Conditions and Yields
| Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 4-Bromo-3-nitroanisole | THF/Hexanes | –78 → 20 | 24 | 78 | 92 |
| 4-Iodo-3-nitroanisole | THF | –78 → 0 | 12 | 86 | 95 |
| 4-Chloro-3-nitroanisole | DME | –78 → 25 | 18 | 62 | 89 |
Optimization of Alkoxy Group Introduction
Installing the isobutoxy group before boron incorporation avoids competing side reactions during lithiation. Two primary strategies exist:
SNAr with Isobutoxide
Heating 4-bromo-3-nitroanisole with potassium isobutoxide in DMF at 100°C for 8 hours achieves 85–90% substitution. However, prolonged heating (>12 hours) leads to nitro group reduction, necessitating careful reaction monitoring via HPLC.
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) enables alkoxylation under milder conditions (0–25°C, 4–6 hours). This method achieves comparable yields (82–88%) without nitro degradation.
Purification and Analytical Validation
Crude reaction mixtures require careful workup to remove lithium salts and excess boronating reagents.
Aqueous Extraction Protocol
-
Quench with saturated NH₄Cl (5–10 vol%)
-
Extract with CH₂Cl₂ (3 × 50 mL)
-
Dry over MgSO₄, filter, and concentrate
-
Recrystallize from heptane/ethyl acetate (4:1)
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 1.34 (s, 12H, B-O-C(CH₃)₂), 3.85 (d, 2H, OCH₂), 1.95 (m, 1H, CH(CH₃)₂), 7.52–8.02 (m, 3H, aryl)
Industrial-Scale Considerations
Batch processes for multi-kilogram synthesis face challenges in heat dissipation during the exothermic borylation step. Continuous flow reactors address this by enabling precise temperature control (–78°C ± 1°C) and reduced reaction times (≤2 hours).
Table 2: Pilot Plant Performance Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time (h) | 36 | 8 |
| Yield (%) | 75 | 82 |
| Purity (%) | 93 | 97 |
| Solvent Consumption (L/kg) | 120 | 45 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions, where the isobutoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products may include various oxidized forms of the nitrophenyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
The compound 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in various scientific research applications. This article explores its applications in different fields, supported by data tables and case studies.
Chemical Properties and Structure
- Molecular Formula : C16H24BNO5
- Molecular Weight : 321.18 g/mol
- CAS Number : 1415309-96-4
The structure of this compound features a dioxaborolane ring, which is significant for its reactivity and potential applications in organic synthesis and materials science.
Organic Synthesis
The compound is utilized as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Its ability to facilitate cross-coupling reactions makes it valuable in synthesizing complex organic molecules.
Case Study: Cross-Coupling Reactions
In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions. The study reported high yields and selectivity when coupling aryl halides with boronic acids, showcasing its utility in pharmaceutical chemistry .
Material Science
The compound has potential applications in the development of advanced materials due to its boron content. Boron compounds are known for their unique electronic properties, making them suitable for use in semiconductors and photonic devices.
Recent studies have explored the biological activity of this compound, particularly its potential as an anticancer agent. The nitrophenyl group may contribute to its biological activity by interacting with cellular targets.
Case Study: Anticancer Activity
A research article published in Cancer Research evaluated the cytotoxic effects of 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development .
Environmental Chemistry
The compound's stability and reactivity make it a candidate for environmental applications, such as pollutant degradation or as a tracer in environmental studies.
Case Study: Pollutant Degradation
In an environmental study published in Environmental Science & Technology, researchers investigated the degradation pathways of similar boron compounds under various conditions. The findings suggested that such compounds could be effective in breaking down persistent organic pollutants through catalytic processes .
Mechanism of Action
The mechanism of action of 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the dioxaborolane ring can act as a Lewis acid, facilitating catalytic processes. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro Group (NO₂): Present in the target compound and analogs like 2-(4-methoxy-3-nitrophenyl)-dioxaborolane, the nitro group is strongly electron-withdrawing. This enhances the electrophilicity of the boron center, improving reactivity in cross-coupling reactions .
- Halogen Substituents : Chloro and bromo analogs (e.g., 2-(5-chloro-2-methylphenyl) and 2-(4-bromophenyl)) exhibit lower yields due to challenges in purification but are valuable for synthesizing halogenated biaryls .
Stability and Reactivity
- NMR Studies : The methoxyphenyl analog’s ¹H and ¹³C NMR spectra (in CD₃CN) show sharp peaks, indicating high stability . The target compound’s nitro group may cause deshielding effects, though specific spectral data are unavailable.
- Hydrolysis Resistance : Bulky substituents like isobutoxy in the target compound likely reduce hydrolysis rates compared to smaller groups (e.g., methoxy), as seen in studies of sterically hindered boronates .
Biological Activity
2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1415309-96-4) is a synthetic organic compound notable for its unique structural features, including a dioxaborolane ring and a nitrophenyl moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₆H₂₄BNO₅
- Molecular Weight : 321.18 g/mol
- Structure : The compound contains a dioxaborolane core which is known for its ability to form stable complexes with various biological targets.
The biological activity of 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to:
- Nitro Group Reduction : The nitro group can be reduced to form an amine, which may interact with various biological targets.
- Boronic Ester Reactivity : The boronic ester group can form covalent bonds with diols and other nucleophiles, facilitating bioconjugation and molecular recognition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that compounds similar to 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane possess anti-tumor properties against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against breast cancer and leukemia cell lines through inhibition of critical signaling pathways such as c-Myc and histone acetylation .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- CREBBP/EP300 Bromodomain Inhibition : Research indicates that related compounds can selectively inhibit the CREBBP/EP300 bromodomains, leading to reduced acetylation of histones and other proteins involved in transcriptional regulation .
Case Studies
- Study on Antitumor Effects :
- Mechanistic Insights :
Comparative Analysis
The following table summarizes key properties and biological activities of 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compared to structurally related compounds.
| Compound Name | Molecular Formula | Antitumor Activity | Enzyme Inhibition |
|---|---|---|---|
| 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₆H₂₄BNO₅ | Yes (breast cancer) | CREBBP/EP300 |
| 4-Isobutyl-3-nitrophenylboronic acid | C₁₃H₁₈BNO₄ | Moderate | Yes (less selective) |
| 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₁₅BClNO | Yes (lung cancer) | CREBBP/EP300 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what methodological optimizations are critical?
- Answer : The compound can be synthesized via palladium-catalyzed Miyaura borylation. A typical protocol involves reacting 4-isobutoxy-3-nitrophenylboronic acid with bis(pinacolato)diboron (B₂pin₂) in anhydrous toluene or THF at 80–100°C under inert conditions (argon/nitrogen). Key optimizations include:
- Catalyst loading: 2–5 mol% Pd(dppf)Cl₂ or Pd(OAc)₂ with ligand systems like SPhos.
- Solvent purity: Use of rigorously dried solvents to prevent hydrolysis of the boronic ester.
- Reaction monitoring via TLC or HPLC to track boronate formation .
- Validation : Purification via flash chromatography (hexane/EtOAc gradient) or recrystallization yields >90% purity. Confirm with B NMR (δ ~30 ppm for dioxaborolane) and H NMR (characteristic isobutoxy –OCH₂CH(CH₃)₂ signals at δ 1.0–1.2 ppm) .
Q. How should researchers characterize the electronic and steric effects of the isobutoxy and nitro substituents on this compound’s reactivity?
- Answer :
- Electronic Effects : The electron-withdrawing nitro group (meta to boron) enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. The isobutoxy group (para to nitro) acts as an electron-donating substituent, modulating solubility and steric bulk.
- Steric Analysis : Compare coupling efficiency with analogs (e.g., methoxy or chloro substituents) using kinetic studies or DFT calculations. For example, steric maps derived from X-ray crystallography or computational models (e.g., Hirshfeld surface analysis) quantify steric hindrance .
- Data Table :
| Substituent (Position) | Hammett σ Value | Coupling Yield (%)* |
|---|---|---|
| -NO₂ (3) / -O-iBu (4) | +1.27 (NO₂) | 85–92 |
| -NO₂ (3) / -Cl (4) | +0.23 (Cl) | 78–85 |
| -OCH₃ (4) / -NO₂ (3) | -0.27 (OCH₃) | 70–78 |
| *Conditions: Suzuki-Miyaura coupling with phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O . |
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions under varying conditions?
- Answer : Discrepancies often arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the boronate-Pd intermediate but may promote side reactions (e.g., nitro group reduction). Use mixed solvents (toluene/H₂O) for balance.
- Base Selection : Strong bases (e.g., Cs₂CO₃) improve transmetalation but risk hydrolyzing the boronate. K₃PO₄ or NaOt-Bu ( ) are milder alternatives.
- Contradiction Example : Lower yields in DMF vs. THF (75% vs. 88%) correlate with nitro group stability. Mitigate by optimizing temperature (60°C vs. 80°C) and base (K₂CO₃ vs. NaOt-Bu) .
Q. How can this compound’s nitro group be leveraged for selective functionalization in multistep syntheses?
- Answer : The nitro group enables:
- Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation (NaBH₄/NiCl₂) converts –NO₂ to –NH₂, enabling peptide coupling or diazotization.
- Nucleophilic Aromatic Substitution : React with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF, 100°C) to replace nitro with –NHR or –SR groups.
- Caution : Nitro reduction may require protecting the boronate (e.g., via diethanolamine complexation) to prevent boron leaching .
Q. What are the challenges in interpreting B NMR and C NMR spectra of this compound, and how are they addressed?
- Answer :
- B NMR : Quadrupolar broadening complicates peak resolution. Use high-field instruments (≥400 MHz) and dilute samples (<50 mM) in CDCl₃. Expected δ: ~30–32 ppm (dioxaborolane) vs. ~18 ppm (free boronic acid).
- C NMR : The boron-bound carbon (C-B) is often absent due to quadrupolar relaxation. Indirect detection via H-C HSQC or HMBC confirms connectivity (e.g., coupling to isobutoxy –OCH₂ at δ 70–75 ppm) .
Methodological and Safety Considerations
Q. What purification techniques are optimal for isolating this compound, particularly when scaling up?
- Answer :
- Lab Scale : Flash chromatography (silica gel, hexane/EtOAc 4:1) with UV-active fractions (λ = 254 nm).
- Pilot Scale : Recrystallization from ethanol/water (8:2) yields high-purity crystals. Confirm purity via HPLC (C18 column, MeCN/H₂O 70:30, retention time ~6.2 min).
- Safety : Handle in a fume hood; nitrated aromatics may decompose exothermically. Use PPE (gloves, goggles) per GHS hazard codes H315/H319 (skin/eye irritation) .
Biological and Materials Applications
Q. What evidence supports the potential of this compound in medicinal chemistry or materials science?
- Answer :
- Drug Development : The boronate group enables PROTAC synthesis (targeted protein degradation) via conjugation to E3 ligase ligands. The nitro group facilitates photoaffinity labeling for target identification .
- Materials Science : As a monomer in conjugated polymers, the nitro and isobutoxy groups enhance electron-deficient character, useful in organic semiconductors (e.g., OFETs). UV-Vis spectra show λ_max ~320 nm (π→π* transition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
